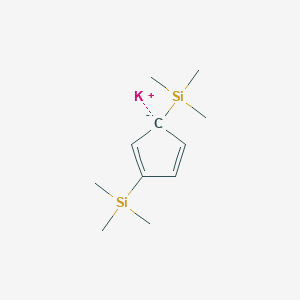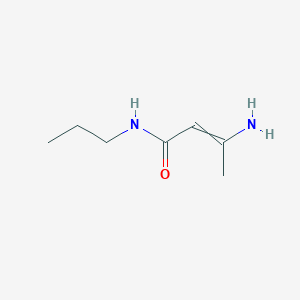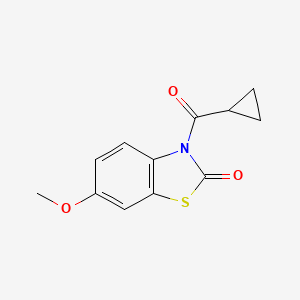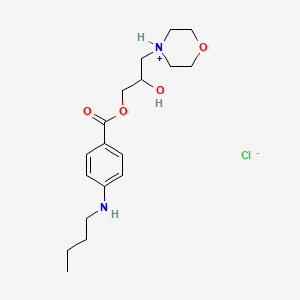
potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is a complex organosilicon compound It features a unique structure where a potassium ion is associated with a trimethylsilyl group and a cyclopentadienyl ring substituted with another trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane typically involves the reaction of trimethylsilyl-substituted cyclopentadienyl compounds with potassium reagents. One common method is the reaction of trimethylsilylcyclopentadiene with potassium hydride or potassium tert-butoxide under an inert atmosphere . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coordination Chemistry: The cyclopentadienyl ring can coordinate with transition metals, forming organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, oxidizing agents, and various nucleophiles. Typical reaction conditions involve inert atmospheres and aprotic solvents to maintain the stability of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coordination reactions can produce a variety of organometallic complexes.
Wissenschaftliche Forschungsanwendungen
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organometallic compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may have potential as bioactive molecules or in drug delivery systems.
Industry: In industrial settings, it can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane exerts its effects is primarily through its ability to act as a ligand in coordination chemistry. The cyclopentadienyl ring can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The trimethylsilyl groups provide steric protection, enhancing the stability of the resulting complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylcyclopentadiene: Similar in structure but lacks the potassium ion.
Potassium cyclopentadienide: Contains a cyclopentadienyl ring but without the trimethylsilyl substitution.
Trimethylsilyl chloride: A simpler organosilicon compound used in various synthetic applications.
Uniqueness
Potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane is unique due to the combination of the potassium ion, the trimethylsilyl groups, and the cyclopentadienyl ring. This combination imparts specific reactivity and stability characteristics that are not found in simpler related compounds .
Eigenschaften
CAS-Nummer |
103731-90-4 |
|---|---|
Molekularformel |
C11H21KSi2 |
Molekulargewicht |
248.55 g/mol |
IUPAC-Name |
potassium;trimethyl-(3-trimethylsilylcyclopenta-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C11H21Si2.K/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
SXLXWZCHUYNPNT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[C-]1C=CC(=C1)[Si](C)(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)
![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)


![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)




![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
